Functional Valence: Dual Azide Termini Enable Bifunctional Conjugation Unavailable in Mono-Azide Analogs
Azide-PEG3-Sulfone-PEG3-Azide contains two terminal azide groups, providing dual click chemistry handles for simultaneous or sequential conjugation of two distinct alkyne-functionalized molecules. In contrast, the closest mono-azide analog, m-PEG3-Sulfone-PEG3-azide (CAS 1895922-76-5), contains only one azide group and one inert methyl terminus, restricting conjugation to a single attachment point . This difference in functional valence is quantifiable: the target compound offers 2.0 click-reactive sites per molecule versus 1.0 for m-PEG3-Sulfone-PEG3-azide, representing a 100% increase in conjugation capacity. For PROTAC linker applications requiring attachment of an E3 ligase ligand and a target protein ligand, the bis-azide architecture permits orthogonal conjugation strategies (e.g., CuAAC followed by SPAAC) without requiring additional heterobifunctional spacer synthesis .
| Evidence Dimension | Number of click chemistry handles per molecule |
|---|---|
| Target Compound Data | 2 azide groups |
| Comparator Or Baseline | m-PEG3-Sulfone-PEG3-azide (1 azide group, 1 methyl cap) |
| Quantified Difference | 2.0 vs. 1.0 (100% higher conjugation capacity) |
| Conditions | Structural analysis based on molecular formula (C₁₆H₃₂N₆O₈S vs. C₁₅H₃₁N₃O₈S) |
Why This Matters
Procurement of mono-azide analogs for bifunctional conjugation would require additional synthetic steps and intermediate purification, increasing project timeline and cost; the target compound provides complete bifunctional reactivity in a single reagent.
